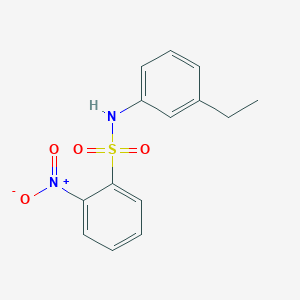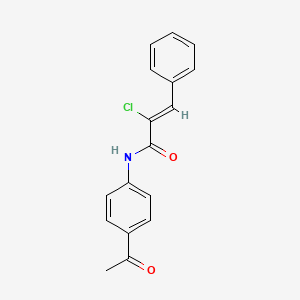
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide, also known as compound 1, is a novel small molecule that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that affects biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 involves the inhibition of specific enzymes and proteins that are involved in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 has been found to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 are diverse and depend on the specific target molecule or enzyme. For example, its inhibition of COX-2 results in a decrease in the production of inflammatory mediators, which can alleviate inflammation and pain. Its inhibition of cancer cell proliferation and survival can lead to the suppression of tumor growth. Furthermore, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 in lab experiments is its specificity for certain target molecules and enzymes. This allows for a more targeted approach to studying specific biochemical and physiological processes. In addition, its small molecular size and ease of synthesis make it a convenient tool for researchers.
One limitation of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 in lab experiments is its potential toxicity. While it has shown promising results in preclinical studies, further studies are needed to determine its safety and efficacy in humans. In addition, its specificity for certain target molecules and enzymes may limit its usefulness in studying more complex biological systems.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1. One area of research is the development of more potent and selective analogs of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 for use in therapeutic applications. Another area of research is the investigation of its potential use as an antimicrobial agent. Furthermore, the study of its antioxidant properties and potential use in the prevention of oxidative stress-related diseases is an area of interest. Finally, the investigation of its potential use in combination with other drugs for the treatment of various diseases is an area of ongoing research.
Conclusion
In conclusion, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 is a novel small molecule that has shown promising results in scientific research applications. Its unique mechanism of action affects biochemical and physiological processes, making it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, its specificity for certain target molecules and enzymes makes it a valuable tool for researchers. Ongoing research in the development of more potent analogs and investigation of its potential therapeutic applications will continue to advance our understanding of this N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 involves a multi-step process that includes the reaction of 2-(2-pyrimidinylthio)acetic acid with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1. This synthesis method has been optimized to produce high yields of pure N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 has been found to inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c16-8-11-10-4-1-2-5-12(10)22-14(11)19-13(20)9-21-15-17-6-3-7-18-15/h3,6-7H,1-2,4-5,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAANZMTHFOIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
![2-fluoro-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5870053.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)

![2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5870071.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5870079.png)
![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)

![7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5870102.png)
![4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5870107.png)

![5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5870118.png)
![4-[5-fluoro-4-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5870127.png)